1,2-Bis(methylsulfonyl)ethane
Overview
Description
1,2-Bis(methylsulfonyl)ethane is a chemical compound with the molecular formula C4H10O4S2 and a molecular weight of 186.25 . It is also known by its CAS number 6330-26-3 .
Molecular Structure Analysis
The molecular structure of 1,2-Bis(methylsulfonyl)ethane consists of four carbon atoms, ten hydrogen atoms, four oxygen atoms, and two sulfur atoms . The exact structural details would require further investigation.Chemical Reactions Analysis
While specific chemical reactions involving 1,2-Bis(methylsulfonyl)ethane are not detailed in the available resources, it’s worth noting that related compounds have been studied. For example, 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine (90CE), a prodrug of the short-lived chloroethylating agent, has been investigated for its potential as an anticancer agent .Physical And Chemical Properties Analysis
1,2-Bis(methylsulfonyl)ethane has a molecular weight of 186.25 . Additional physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources .Scientific Research Applications
Antigonad Properties
1,2-Bis(methylsulfonyl)ethane has been studied for its unique ability to produce reversible atrophy of testes by inducing degradation of Leydig's cells and disrupting spermatogenesis. This compound may have significance as a potential drug for therapy in androgen-dependent disorders, although your request is to exclude drug usage and dosage details. This study highlights the specific biochemical impact of the compound on reproductive health (Varga et al., 1996).
Synthetic Chemistry Applications
The compound serves as a resource for synthesizing sulfones, as seen in the base-mediated synthesis of 1-aryl-4-(phenylsulfonyl)butan-1-ones. This represents a novel method of preparing sulfones using 1,2-bis(phenylsulfonyl)ethane, demonstrating its utility in organic synthesis (Xie et al., 2013).
Biomarker Analysis
In the field of analytical chemistry, 1,2-bis(methylsulfonyl)ethane is used in the gas chromatography determination of biomarkers for mustard agent and organophosphoric toxic agents in urine. This highlights its role in sensitive and specific detection methods in toxicology (Stan’kov et al., 2011).
Catalytic Chemistry
This compound is also involved in catalytic chemistry. For example, direct sulfonation of bis(diphenylpbospbino)ethane leads to sulfonated products including 1,2-bis[bis(m-sodiosulfonatophenyl)phosphino]ethane, which is used in forming complexes with metals like nickel, palladium, platinum, and rhodium (Bartik et al., 1994).
Crystallography
In crystallography, novel crystal forms of bis(oxonium) ethane-1,2-disulfonate have been reported, displaying extensive networks of hydrogen bonds. This study illustrates the compound's role in understanding molecular and crystal structures (Mazurek & Fernandez-Casares, 2019).
Stereochemistry
The compound also plays a role in the study of stereochemistry. Molecular mechanics investigations on dichloro-1,2-bis(methylsulfinyl)ethane Ru(II) complexes have been used to understand the influence of nonbonded atom interactions, isomerism, and chiral centers on the strain energy of compounds (Geremia et al., 1998).
properties
IUPAC Name |
1,2-bis(methylsulfonyl)ethane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O4S2/c1-9(5,6)3-4-10(2,7)8/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNULWKDWXIXLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286674 | |
Record name | 1,2-bis(methylsulfonyl)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90286674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(methylsulfonyl)ethane | |
CAS RN |
6330-26-3 | |
Record name | 1,2-Bis(methylsulfonyl)ethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6330-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 47007 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006330263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC47007 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47007 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-bis(methylsulfonyl)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90286674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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